molecular formula C30H29ClN6O2 B2566940 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902924-07-6

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2566940
CAS RN: 902924-07-6
M. Wt: 541.05
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Scientific Research Applications

Synthesis and Benzodiazepine Binding Activity

Research has focused on synthesizing tricyclic heterocycles related to this compound due to its high affinity for the benzodiazepine receptor, indicating potential applications in the development of benzodiazepine antagonists. One study resulted in a compound with 4 nM binding affinity to the benzodiazepine receptor, highlighting its potential as a therapeutic agent in rat models for conditions modulated by benzodiazepine receptors (Francis et al., 1991).

H1-antihistaminic Agents

Another application involves the synthesis of novel derivatives to serve as a new class of H1-antihistaminic agents. A series of compounds synthesized from this chemical structure showed significant protection in guinea pigs from histamine-induced bronchospasm, indicating their potential as more potent and safer antihistamines compared to existing medications (Alagarsamy et al., 2007).

Structural and Molecular Analysis

The compound has also been the subject of structural and molecular analyses, including synthesis, crystal structure determination, and molecular docking studies. Such research provides insights into its interaction with proteins and potential inhibitory activities against specific enzymes, suggesting applications in drug design and development (Wu et al., 2022).

Antihypertensive Activity

Additionally, derivatives of this compound have been evaluated for antihypertensive activity, with some showing significant effects in spontaneously hypertensive rats. This points to its potential application in developing new antihypertensive medications (Alagarsamy & Pathak, 2007).

Mechanism of Action

The mechanism of action of similar compounds has been studied. The representative analogs were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Future Directions

The future directions for research on this compound could involve further exploration of its antimicrobial activity, as well as investigation into other potential therapeutic applications. The inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .

properties

IUPAC Name

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O2/c31-24-12-10-23(11-13-24)21-36-29(39)25-8-4-5-9-26(25)37-27(32-33-30(36)37)14-15-28(38)35-18-16-34(17-19-35)20-22-6-2-1-3-7-22/h1-13H,14-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFMJJHJEWKFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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